molecular formula C17H12ClN3O4S B1345819 4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid CAS No. 1142202-91-2

4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid

Cat. No.: B1345819
CAS No.: 1142202-91-2
M. Wt: 389.8 g/mol
InChI Key: YMNILFAUXNGGFI-UHFFFAOYSA-N
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Description

4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-chlorophenoxy methyl group and conjugated to a benzoic acid moiety via a carbamoyl linkage. This structure combines electron-withdrawing (chlorophenoxy) and acidic (benzoic acid) functionalities, making it a candidate for diverse biological and material applications. Its synthesis typically involves condensation reactions between thiosemicarbazide derivatives and chloro-substituted intermediates in polar solvents like phosphorus oxychloride .

Properties

IUPAC Name

4-[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazole-2-carbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4S/c18-11-3-7-13(8-4-11)25-9-14-20-21-16(26-14)15(22)19-12-5-1-10(2-6-12)17(23)24/h1-8H,9H2,(H,19,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNILFAUXNGGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=NN=C(S2)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001127073
Record name Benzoic acid, 4-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001127073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142202-91-2
Record name Benzoic acid, 4-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001127073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and enzyme inhibitory effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C14H10ClN3O3S
  • Molecular Weight : 335.767 g/mol
  • Chemical Structure :
    • It contains a thiadiazole ring, which is known for its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole exhibit potent anticancer properties. The compound has been evaluated against various cancer cell lines, notably MCF-7 (breast cancer) and HepG2 (liver cancer).

  • Case Study :
    • A study reported that a related thiadiazole derivative showed an IC50 of 0.28 µg/mL against MCF-7 cells, indicating strong cytotoxic activity. The mechanism involved apoptosis induction through the Bax/Bcl-2 ratio increase and caspase activation .
CompoundCell LineIC50 (µg/mL)Mechanism
4eMCF-70.28Apoptosis induction
4iHepG22.32Cell cycle arrest (G2/M phase)

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains.

  • Study Findings :
    • Compounds related to the thiadiazole scaffold exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The growth inhibition zones were measured, with some compounds showing significant effects .
CompoundBacterial StrainGrowth Inhibition Zone (mm)
4S. aureus ATCC 65389
3E. faecium E515

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant to various diseases.

  • Enzyme Targets :
    • Acetylcholinesterase (AChE)
    • Urease
  • Results : Some derivatives demonstrated promising inhibition rates, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

The biological activity of the compound is attributed to its structural features:

  • Thiadiazole Ring : Known for its ability to interact with biological targets.
  • Chlorophenyl Group : Enhances lipophilicity and facilitates cellular uptake.
  • Amide Linkage : Contributes to binding affinity with target proteins.

Comparison with Similar Compounds

1,3,4-Oxadiazole Analogs

A prominent analog is N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides (e.g., compound 7o in ). Key differences include:

  • Core Heterocycle: Replacement of the thiadiazole ring with oxadiazole alters electronic properties.
  • Biological Activity : Oxadiazole derivatives demonstrated potent antibacterial activity (e.g., against S. typhi and S. aureus), with 7o outperforming ciprofloxacin in some cases . The thiadiazole analog’s activity may differ due to altered membrane permeability or enzyme inhibition profiles.
  • Synthetic Pathways : Both classes utilize hydrazine hydrate and carbon disulfide for heterocycle formation, but thiadiazoles require phosphorus oxychloride for cyclization .

Thiadiazole-Based Esters and Acids

  • Ethyl ({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate (): Structural Variation: The benzoic acid moiety is replaced with an ethyl ester, reducing acidity (pKa ~5.58 vs. ~4.2 for benzoic acid). Physicochemical Properties: Higher density (1.475 g/cm³) and ester lipophilicity suggest improved blood-brain barrier penetration compared to the polar carboxylic acid form .

Triazole and Triazolone Hybrids

  • Biological Implications: Triazole-thiadiazole hybrids are explored for antimicrobial and anticancer applications, though direct comparisons with the target compound are lacking .

Substituent-Modified Thiadiazoles

  • Electronic Properties: Chlorine’s electron-withdrawing effect may enhance the thiadiazole ring’s stability and reactivity relative to methyl substituents .

Structural and Functional Analysis

Key Physicochemical Comparisons

Property Target Compound Ethyl Ester Analog Oxadiazole Derivative
Core Heterocycle 1,3,4-Thiadiazole 1,3,4-Thiadiazole 1,3,4-Oxadiazole
Acid/Base Group Benzoic Acid (pKa ~4.2) Ethyl Ester (pKa ~5.58) Sulfanyl Acetamide
Density (g/cm³) Not Reported 1.475 Not Reported
Antibacterial Activity Pending Data Moderate High (e.g., 7o )

Research Implications

  • Drug Design : The benzoic acid moiety enhances solubility and target engagement via hydrogen bonding, while the thiadiazole core offers metabolic stability.
  • Material Science : Thiadiazole’s electron-deficient nature makes it suitable for optoelectronic applications, though this remains unexplored in the target compound .

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